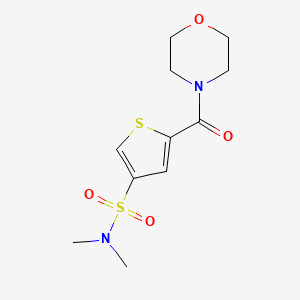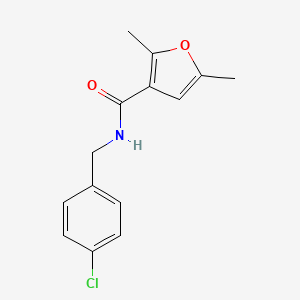
N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-(4-morpholinylcarbonyl)-3-thiophenesulfonamide, commonly known as DMTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized for various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of DMTS is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. DMTS has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of NF-κB, a protein involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in vitro and in vivo. DMTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to have a low toxicity profile in animal studies, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in animal studies. However, DMTS has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for DMTS research. One area of interest is the development of new drugs for the treatment of cancer and autoimmune disorders. DMTS has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another area of interest is the development of new methods for synthesizing and purifying DMTS. Improvements in these areas could lead to more efficient and cost-effective production of the compound. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its potential applications in other areas of medicine and biochemistry.
Métodos De Síntesis
DMTS can be synthesized through a multi-step process involving the reaction of 4-morpholinylcarbonyl chloride with 3-thiophenesulfonyl chloride in the presence of a base. The resulting product is then reacted with dimethylamine to yield DMTS. The purity of the compound can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
DMTS has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. DMTS has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and autoimmune disorders.
Propiedades
IUPAC Name |
N,N-dimethyl-5-(morpholine-4-carbonyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-12(2)19(15,16)9-7-10(18-8-9)11(14)13-3-5-17-6-4-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKFPGJXXUKVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)
![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)



![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)


![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
